molecular formula C14H23BN2O3 B1398949 (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1334331-78-0

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Cat. No.: B1398949
CAS No.: 1334331-78-0
M. Wt: 278.16 g/mol
InChI Key: NIVTVPHRWSZRDW-UHFFFAOYSA-N
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Description

“(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the 3-position. This phenyl ring is linked via an ethoxy group to a 4-ethylpiperazine moiety. The compound’s molecular formula is C₁₄H₂₂BN₂O₃, with a calculated molecular weight of 276.81 g/mol (based on structural analysis). It is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, particularly in medicinal chemistry for kinase inhibitor development .

Boronic acids are pivotal in organic synthesis due to their ability to form covalent bonds with diols, enabling applications in drug discovery, materials science, and sensor development .

Properties

IUPAC Name

[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-2-16-6-8-17(9-7-16)10-11-20-14-5-3-4-13(12-14)15(18)19/h3-5,12,18-19H,2,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVTVPHRWSZRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is highlighted through comparisons with analogs (Table 1). Key variations include substituents on the piperazine ring, linker length, and additional functional groups.

Table 1: Structural and Functional Comparison of Analogous Boronic Acid Derivatives

Compound Name Structural Differences Molecular Weight (g/mol) Key Applications/Findings References
This compound Ethylpiperazine, ethoxy linker 276.81 (calculated) Suzuki coupling for kinase inhibitors (e.g., MNK inhibitors)
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Propoxy linker (vs. ethoxy) 292.18 Research chemical; no specific activity reported
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid Methylpiperazine substituent 260.15 (calculated) Drug and agrochemical development; enhanced solubility
3-fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid Fluorine substituent on phenyl ring 278.14 (calculated) Unspecified research applications
4-(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid Boc-protected piperazine, fluorine substituent 368.21 Intermediate in peptide synthesis; protective group strategy

Substituent Effects on Piperazine Ring

  • Ethyl vs.
  • Boc Protection : The tert-butoxycarbonyl (Boc) group in ’s compound stabilizes the piperazine during synthesis, a strategy absent in the target compound .

Linker Modifications

  • Ethoxy vs. Propoxy Linkers : Lengthening the linker (ethoxy to propoxy) increases molecular weight by ~15.37 g/mol but may reduce steric hindrance in coupling reactions .

Functional Group Additions

  • Fluorine Substituents : Fluorination (e.g., ) can alter electronic properties and metabolic stability, though specific data for these analogs are unavailable .

Biological Activity

(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is a derivative of phenylboronic acid, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.

The molecular formula for this compound is C15H22BNO3C_{15}H_{22}BNO_3, with a molecular weight of approximately 273.16 g/mol. Its structure includes a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that is leveraged in drug design and delivery systems.

The biological activity of boronic acids often involves their ability to inhibit enzymes such as proteases and glycosidases by forming stable complexes. Specifically, the boronic acid group can interact with the active site of these enzymes, leading to inhibition. Research has shown that derivatives of phenylboronic acids can act as inhibitors against beta-lactamases, which are enzymes produced by certain bacteria to resist antibiotics .

Antibacterial Activity

Recent studies have demonstrated that phenylboronic acid derivatives, including this compound, exhibit significant antibacterial properties. For instance, a study reported that phenylboronic acids could synergistically protect beta-lactam antibiotics from hydrolysis by class A and class C beta-lactamases . The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa.

CompoundFICI ValueBacterial Strain
This compound< 0.5Klebsiella pneumoniae
This compound~0.5Pseudomonas aeruginosa

Drug Delivery Systems

The incorporation of phenylboronic acids into drug delivery systems has been explored extensively. For example, studies have shown that phenylboronic acid can be utilized in glucose-sensitive drug delivery systems. These systems leverage the ability of boronic acids to form complexes with glucose, allowing for controlled release mechanisms that are particularly beneficial for diabetes treatment .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several phenylboronic acid derivatives against clinical strains exhibiting high levels of beta-lactamase production. The results indicated that certain derivatives not only inhibited bacterial growth but also restored the effectiveness of beta-lactam antibiotics.

Case Study 2: Glucose-Sensitive Delivery
In another investigation, researchers synthesized a polymeric drug delivery system incorporating phenylboronic acid derivatives. The system demonstrated effective glucose responsiveness, releasing therapeutic agents in a controlled manner when glucose levels increased, showcasing the potential use of this compound in targeted therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Reactant of Route 2
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(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

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